molecular formula C3H8O B3325485 2-Propanol-2-13C CAS No. 21388-65-8

2-Propanol-2-13C

Cat. No.: B3325485
CAS No.: 21388-65-8
M. Wt: 61.09 g/mol
InChI Key: KFZMGEQAYNKOFK-LBPDFUHNSA-N
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Description

2-Propanol-2-13C, also known as isopropyl-2-13C alcohol, is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the second carbon position of the propanol molecule. This compound is commonly used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine.

Scientific Research Applications

2-Propanol-2-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the pathways and intermediates involved in chemical reactions.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and processes, particularly in the field of catalysis and polymer science.

Safety and Hazards

2-Propanol-2-13C is classified as a flammable liquid (Category 2), H225. It causes serious eye irritation (Category 2A), H319. It may cause drowsiness or dizziness (Specific target organ toxicity - single exposure, Category 3), H336 . It is advised to avoid contact with skin, eyes, and clothes, and not to breathe vapour/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol-2-13C typically involves the incorporation of carbon-13 into the propanol molecule. One common method is the catalytic hydrogenation of acetone-2-13C. The reaction is carried out under controlled conditions using a suitable catalyst, such as palladium on carbon, in the presence of hydrogen gas. The reaction proceeds as follows:

CH3CO[13C]H3+H2CH3[13C]H(OH)CH3\text{CH}_3\text{CO}[^{13}\text{C}]\text{H}_3 + \text{H}_2 \rightarrow \text{CH}_3[^{13}\text{C}]\text{H}(\text{OH})\text{CH}_3 CH3​CO[13C]H3​+H2​→CH3​[13C]H(OH)CH3​

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires high-purity starting materials and precise control of reaction conditions to ensure the incorporation of the carbon-13 isotope. The use of advanced catalytic systems and optimized reaction parameters enhances the yield and isotopic purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propanol-2-13C undergoes various chemical reactions, including:

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as chromic acid or potassium permanganate. The primary product of oxidation is acetone-2-13C.

    Reduction: Reduction reactions are less common for this compound, but it can be reduced to propane-2-13C under specific conditions.

    Substitution: Substitution reactions involve the replacement of the hydroxyl group with other functional groups. For example, reaction with thionyl chloride can produce 2-chloropropane-2-13C.

Common Reagents and Conditions

    Oxidizing Agents: Chromic acid, potassium permanganate

    Reducing Agents: Hydrogen gas with a palladium catalyst

    Substitution Reagents: Thionyl chloride, phosphorus tribromide

Major Products

    Oxidation: Acetone-2-13C

    Reduction: Propane-2-13C

    Substitution: 2-Chloropropane-2-13C

Comparison with Similar Compounds

Similar Compounds

    2-Propanol-1,3-13C2: Another isotopically labeled compound with carbon-13 at the first and third positions.

    1-Propanol-13C3: Labeled with carbon-13 at all three carbon positions.

    2-Propanol-1,1,1,3,3,3-d6: Deuterium-labeled compound with six deuterium atoms.

Uniqueness

2-Propanol-2-13C is unique due to its specific labeling at the second carbon position, which makes it particularly useful for studying reactions and processes involving this specific carbon atom. Its isotopic purity and stability make it a valuable tool in various research applications.

Properties

IUPAC Name

(213C)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i3+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZMGEQAYNKOFK-LBPDFUHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13CH](C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

61.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21388-65-8
Record name 2-Propanol-2-13C
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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